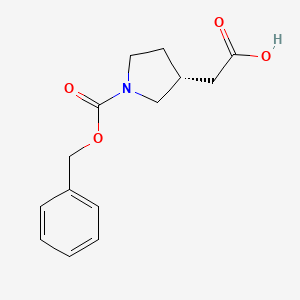

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid

Description

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid (CAS 264903-86-8) is a chiral pyrrolidine derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group and an acetic acid side chain. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . The compound is stored under dry conditions at room temperature and exhibits hazards related to skin/eye irritation (H315, H319) and oral toxicity (H302) . It serves as a key intermediate in pharmaceutical synthesis, particularly in peptidomimetics and enzyme inhibitor design.

Properties

IUPAC Name |

2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)8-12-6-7-15(9-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYVTLSEDKQGQY-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyloxycarbonyl group. One common method involves the reaction of a suitable pyrrolidine precursor with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected pyrrolidine. The acetic acid moiety can then be introduced through a subsequent reaction with a suitable acylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of drugs.

Mechanism of Action

The mechanism of action of (R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The pyrrolidine ring contributes to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid (CAS 219560-29-9): Shares the same molecular formula (C₁₄H₁₇NO₄) and weight (263.29 g/mol) as the R-isomer but differs in stereochemistry at the pyrrolidine C3 position. Storage conditions are stricter (2–8°C vs. room temperature for the R-isomer), suggesting lower thermal stability . Enantiomeric differences may lead to distinct biological activities, such as altered binding to chiral receptors or enzymes .

Substituent Variations

(R)-2-((1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)oxy)acetic acid (CAS 1354008-74-4, A899799):

(S)-2-((1-((Benzyloxy)carbonyl)piperidin-3-yl)oxy)acetic acid (CAS 1354009-03-2, A344815):

Functional Group Modifications

- [886362-65-8] (Racemic 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid): Lacks stereochemical specificity (non-chiral), reducing selectivity in asymmetric synthesis. Similarity score: 0.82 . Purity and synthetic utility may be lower compared to enantiopure R- or S-forms .

- [(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1357923-30-8): Introduces a methylamino group at the pyrrolidine C3 position, adding a basic nitrogen site. Molecular formula: C₁₅H₂₀N₂O₄ (higher molecular weight: 292.33 g/mol) . Potential for enhanced hydrogen bonding in target interactions .

Complex Derivatives

- (3R)-(Benzyloxycarbonyl-carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1056211-06-3): Contains dual benzyl ester groups and a carboxymethylamino substituent. Increased hydrophobicity due to additional aromatic rings, impacting membrane permeability .

Structural and Functional Comparison Table

Research Implications

- Stereochemistry : The R-configuration in the target compound may offer superior binding affinity in chiral environments compared to its S-isomer or racemic forms .

- Ring Size : Piperidine analogs (6-membered) could exhibit improved pharmacokinetics over pyrrolidine derivatives due to reduced ring strain .

- Functional Groups: Ether-linked analogs may face stability challenges in vivo, whereas methylamino-substituted derivatives could enhance interactions with biological targets .

Biological Activity

(R)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid, also known by its CAS number 264903-86-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 264903-86-8 |

| Purity | 96% |

| Storage Conditions | Sealed in dry, Room Temperature |

This compound features a pyrrolidine ring and an acetic acid moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of pyrrolidine compounds. For instance, compounds structurally related to this compound have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. For example, one derivative showed MIC values ranging from 12.4 to 16.5 μM against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings

In a comparative analysis with curcumin, it was found that several synthesized compounds exhibited greater anti-inflammatory activity than curcumin itself, suggesting that modifications in the structure can enhance biological efficacy .

Neuroprotective Effects

Emerging research indicates that pyrrolidine derivatives may possess neuroprotective effects. The inhibition of GABA uptake by certain substituted pyrrolidine derivatives has been linked to potential therapeutic applications in neurodegenerative diseases.

Study Insights

A study focused on the design and synthesis of GABA uptake inhibitors derived from pyrrolidine-acetic acids reported significant neuroprotective effects in cellular models . This suggests that this compound could be a candidate for further investigation in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.